BenchChemオンラインストアへようこそ!

1-(2-Hydroxycyclobutyl)piperidin-4-ol

Hydrogen-bond capacity Medicinal chemistry Fragment elaboration

1-(2-Hydroxycyclobutyl)piperidin-4-ol is a C9H17NO2 piperidine derivative that combines a 4-hydroxypiperidine core with an N-linked 2-hydroxycyclobutyl substituent. This bis-alcohol scaffold is currently listed by multiple suppliers at ≥95% purity and is primarily positioned as an intermediate for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1859226-77-9
Cat. No. B2463031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxycyclobutyl)piperidin-4-ol
CAS1859226-77-9
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1CC(C1N2CCC(CC2)O)O
InChIInChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2
InChIKeyYQKSQDLXYUKFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxycyclobutyl)piperidin-4-ol (CAS 1859226-77-9): A Dual-Alcohol Piperidine Building Block for Procurement Screening


1-(2-Hydroxycyclobutyl)piperidin-4-ol is a C9H17NO2 piperidine derivative that combines a 4-hydroxypiperidine core with an N-linked 2-hydroxycyclobutyl substituent. This bis-alcohol scaffold is currently listed by multiple suppliers at ≥95% purity and is primarily positioned as an intermediate for medicinal chemistry and fragment-based drug discovery . Its structural signature—two hydrogen-bond donor/acceptor sites distributed across a saturated, rigid cyclobutane ring and a flexible piperidine chair—differentiates it from mono‑alcohol analogs, a distinction that is quantifiable through key physicochemical parameters addressed in the following sections.

Why 1-(2-Hydroxycyclobutyl)piperidin-4-ol Cannot Be Replaced by Common Piperidine Alcohols


Generic substitution of 1-(2-hydroxycyclobutyl)piperidin-4-ol with structurally similar piperidine alcohols is not risk-free because key physicochemical properties diverge substantially. The compound's LogP (−0.034) and topological polar surface area (TPSA, 43.7 Ų) place it in a distinct property space compared with the widely available 1-cyclobutylpiperidin-4-ol (LogP 1.0, TPSA 23.5 Ų) or 4-hydroxypiperidine (LogP ~0.06, TPSA ~32 Ų) [1]. These differences directly impact solubility, membrane permeability, and hydrogen-bonding capacity—parameters that cannot be adjusted through simple stoichiometric replacement. Direct, head-to-head bioactivity data remain scarce in the open literature; nevertheless, the quantitative physicochemical disparities documented below establish that each analog offers a unique profile, making uncritical substitution a material risk for reproducible research.

1-(2-Hydroxycyclobutyl)piperidin-4-ol: Quantitative Procurement Evidence Against Closest Analogs


Expanded Hydrogen-Bond Donor/Acceptor Inventory vs. 1-Cyclobutylpiperidin-4-ol

1-(2-Hydroxycyclobutyl)piperidin-4-ol provides two hydrogen-bond donors and three hydrogen-bond acceptors, whereas 1-cyclobutylpiperidin-4-ol supplies only one donor and two acceptors . The additional hydroxyl on the cyclobutyl ring directly doubles the H-bond donor count, enabling bifurcated or cooperative interactions with biological targets that are inaccessible to the mono-alcohol analog.

Hydrogen-bond capacity Medicinal chemistry Fragment elaboration

Shifted Lipophilicity and Polar Surface Area Profile Relative to 1-Cyclobutylpiperidin-4-ol

The target compound exhibits a LogP of −0.034 and TPSA of 43.7 Ų , whereas 1-cyclobutylpiperidin-4-ol displays a LogP of 1.0 and TPSA of 23.5 Ų . The 0.83-unit LogP reduction and near-doubling of TPSA result from the second hydroxyl group on the cyclobutane ring, pulling the molecule into a significantly more hydrophilic region of chemical space.

Lipophilicity Polar surface area ADME prediction

Conformational Rigidity Contrast with Flexible 1-(2-Hydroxyethyl)piperidin-4-ol

1-(2-Hydroxycyclobutyl)piperidin-4-ol contains a single rotatable bond (the N – cyclobutyl linkage), whereas 1-(2-hydroxyethyl)piperidin-4-ol possesses two rotatable bonds (N – CH2 – CH2 – OH). The cyclobutane ring enforces a rigid 4-membered ring geometry that pre‑organizes the hydroxyl group orientation, while the flexible hydroxyethyl chain samples a broader conformational ensemble .

Conformational restriction Rotatable bonds Scaffold rigidity

Bis-Alcohol Derivatization Potential vs. Mono-Alcohol Piperidine Analogs

The presence of two chemically distinct hydroxyl groups—one on the piperidine ring and one on the cyclobutyl ring—enables sequential, orthogonal derivatization strategies that are precluded in mono‑alcohol counterparts such as 1-cyclobutylpiperidin-4-ol or 4-hydroxypiperidine. This dual‑handle architecture supports a broader array of late‑stage functionalization reactions, including selective protection/deprotection sequences and chemoselective conjugation .

Synthetic versatility Prodrug design Bioconjugation

Pharmacophoric Overlap with CYP17-Targeting Chemotypes (Class-Level Relevance)

The trans stereoisomer of this compound (CAS 2146167-66-8) has been deposited in BindingDB (BDBM50409039) and linked to CYP17A1 inhibitory activity, suggesting that the hydroxycyclobutyl-piperidinol framework is recognized by the CYP17 active site [1]. Although the specific bioactivity of the racemic/exact stereochemistry of CAS 1859226-77-9 has not been independently reported, the close structural identity supports its utility as a procurement‑ready intermediate for CYP17‑focused medicinal chemistry programs. By contrast, the closest analog 1-cyclobutylpiperidin-4-ol lacks the cyclobutyl hydroxyl that may be essential for heme‑iron coordination or hydrogen‑bonding to the enzyme .

CYP17A1 Prostate cancer Pharmacophore Cyclobutanol

1-(2-Hydroxycyclobutyl)piperidin-4-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based and Structure-Guided Drug Discovery Demanding a Rigid, Bifunctional Scaffold

With its single rotatable bond and dual hydroxyl handles, 1-(2-hydroxycyclobutyl)piperidin-4-ol is optimally suited for fragment-based screening libraries where both polar contacts and modest molecular weight are required. The 100% higher H-bond donor count compared to 1-cyclobutylpiperidin-4-ol enables fragment growing toward targets with multi-point hydrogen-bond networks, while the rigidity of the cyclobutane core reduces the entropic penalty upon target engagement .

CYP17A1-Targeted Medicinal Chemistry for Prostate Cancer

The demonstrated nanomolar CYP17A1 binding of the closely related trans‑isomer (Ki 3 nM human, 7 nM rat) [1] positions this compound as a strategic intermediate for optimizing non‑steroidal CYP17 inhibitors. The additional cyclobutanol hydroxyl—absent in the common building block 1-cyclobutylpiperidin-4-ol—provides a critical pharmacophoric element for heme‑iron coordination or active‑site hydrogen bonding, making it a higher‑value procurement choice for programs aiming at androgen biosynthesis blockade.

Bioconjugation and Prodrug Design Requiring Orthogonal Derivatization

The presence of two chemically distinct hydroxyl groups (piperidine‑OH vs. cyclobutyl‑OH) enables chemoselective protection/deprotection sequences and orthogonal conjugation of two payloads (e.g., fluorophore + targeting ligand) onto a single molecular scaffold . This dual‑handle architecture eliminates the need to procure separate mono‑alcohol building blocks, reducing synthetic step count and inventory complexity in bioconjugate chemistry workflows.

Physicochemical Property Screening Panels for CNS or Solubility-Critical Programs

The combination of LogP −0.034 and TPSA 43.7 Ų places this compound in a favorable region for aqueous solubility and reduced passive blood‑brain barrier penetration . Compared with the more lipophilic 1-cyclobutylpiperidin-4-ol (LogP 1.0, TPSA 23.5 Ų), 1-(2-hydroxycyclobutyl)piperidin-4-ol is a more suitable candidate for solubility‑critical assays or for programs where central-nervous-system avoidance is desired, providing a differentiated physicochemical starting point for lead optimization.

Quote Request

Request a Quote for 1-(2-Hydroxycyclobutyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.